N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4, a phenyl group at position 5, and a sulfanyl-acetohydrazide moiety at position 2. The hydrazide chain is further functionalized with a (4-bromophenyl)ethylidene group in the (E)-configuration.
Properties
Molecular Formula |
C25H22BrN5OS |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5OS/c1-17-8-14-22(15-9-17)31-24(20-6-4-3-5-7-20)29-30-25(31)33-16-23(32)28-27-18(2)19-10-12-21(26)13-11-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+ |
InChI Key |
KMCXFHOMXQAIEV-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with a bromophenyl aldehyde under acidic or basic conditions to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the triazole ring.
Thioether formation:
Chemical Reactions Analysis
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding hydrazine derivative.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the bromophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Position 4 Substitutions
Position 5 Substitutions
- Phenyl vs. 4-Chlorophenyl: describes a compound with a 4-chlorophenyl group at position 3.
Sulfanyl-Acetohydrazide Modifications
- Benzothiazole vs. Triazole : Compound 303107-42-8 () replaces the triazole with a benzothiazole ring, which introduces π-π stacking capabilities and alters electronic properties .
Hydrazide Chain Modifications
- (4-Bromophenyl)ethylidene vs.
- Phenylethylidene vs. Benzofuran-Ethylidene : ’s compound incorporates a benzofuran moiety, introducing oxygen-based hydrogen-bonding sites absent in the target compound .
Bioactivity and Computational Insights
- Antioxidant Activity: Compound ZE-4b () demonstrates 1.5-fold higher antioxidant activity than BHT, attributed to its p-tolylaminoethyl substituent.
- Cytotoxicity : Thiazole derivatives () show potent cytotoxic activity, suggesting that triazole-sulfanyl analogs like the target compound warrant similar testing .
- Molecular Similarity Metrics: Tanimoto and Dice indexes () quantify structural similarities between the target compound and known inhibitors, guiding virtual screening workflows .
Comparative Data Table
Biological Activity
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A bromophenyl group
- An ethylidene linkage
- A triazole ring with a sulfanyl substituent
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities.
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| Hydrazone Derivative A | S. aureus | 0.025 |
| Hydrazone Derivative B | E. coli | 0.020 |
| N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[...]} | Potential | TBD |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains, suggesting that modifications in structure can enhance bioactivity.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines provide insight into the potential anticancer properties of the compound. In vitro studies have shown varying degrees of cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 41.6 |
| L-02 (normal liver) | 53.5 |
These results indicate that while N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[...]} exhibits moderate cytotoxicity against HepG2 cells, its effects on normal cells are comparatively lower, which is desirable in drug development to minimize side effects.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the triazole ring is known to facilitate interactions with enzymes involved in cell proliferation and survival pathways. Moreover, the sulfanyl group enhances its reactivity and interaction with cellular components.
Case Studies
Several studies have investigated derivatives similar to N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[...]}:
- Study on Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their antimicrobial properties. The study concluded that halogen substitutions significantly improved activity against resistant bacterial strains .
- Cytotoxicity Evaluation : Research focused on hydrazone derivatives indicated promising results in inhibiting cancer cell growth, particularly in hepatocellular carcinoma models .
- Antifungal Activity : Another study highlighted the antifungal efficacy of related compounds against Candida species, showcasing their potential as therapeutic agents .
Q & A
Q. What are the established synthetic pathways for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step condensation and cyclization reactions. For example:
- Step 1 : Formation of hydrazinecarbothioamide intermediates under acidic conditions (e.g., using POCl₃ at 120°C) .
- Step 2 : Cyclization to generate the 1,2,4-triazole core, followed by sulfanyl acetohydrazide coupling .
- Characterization : Intermediates are validated using IR spectroscopy (C=N and S-H stretches) and NMR (aromatic proton integration). Final purity is confirmed via HPLC (>95%) .
Q. Which spectroscopic methods are critical for structural validation?
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic substituents (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm) and hydrazide NH signals (δ 10–12 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) .
- LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are common impurities in the synthesis, and how are they mitigated?
- Byproducts : Unreacted hydrazide intermediates or incomplete cyclization products.
- Mitigation : Optimize reaction time (e.g., 8–12 hours for cyclization) and use gradient elution in HPLC purification .
Q. How is the compound’s stability assessed under storage conditions?
- Method : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the hydrazide bond) .
- Recommendation : Store in amber vials at –20°C under inert atmosphere .
Q. What in vitro assays are used for preliminary biological evaluation?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
- Enzyme Inhibition : Carbonic anhydrase inhibition assays (e.g., hCA I/II) using spectrophotometric methods .
Advanced Questions
Q. How can computational modeling predict reactivity and electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., S···H contacts in crystal packing) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature). Standardize protocols (e.g., fixed pH 7.4, 37°C) and validate with positive controls (e.g., acetazolamide for hCA inhibition) .
- Meta-Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) using QSAR models .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Triazole Core : Replacement with oxadiazole reduces activity, highlighting the necessity of the 1,2,4-triazole’s nitrogen-rich scaffold .
- Sulfanyl Group : Removal diminishes enzyme inhibition, suggesting its role in metal coordination (e.g., Zn²⁺ in carbonic anhydrase) .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
Q. How are heuristic algorithms applied to optimize synthesis yields?
- Bayesian Optimization : Iteratively adjusts parameters (e.g., temperature, solvent polarity) using a Gaussian process model. Demonstrated to improve yields by 15–20% compared to trial-and-error approaches .
- Case Study : DMDAAC copolymer synthesis achieved 92% yield via algorithm-driven reagent stoichiometry adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
